![molecular formula C13H20BrNZn B14893983 4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
4-[(Di-i-propylamino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Di-iso-propylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. It is often employed in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Di-iso-propylamino)methyl]phenylzinc bromide typically involves the reaction of 4-[(Di-iso-propylamino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(Di-iso-propylamino)methyl]bromobenzene+Zn→4-[(Di-iso-propylamino)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is then typically stored in THF to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
4-[(Di-iso-propylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenyl derivatives.
Reduction: It can be reduced to yield simpler organic molecules.
Substitution: It participates in nucleophilic substitution reactions, replacing the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl ketones, while reduction could produce phenyl alcohols.
Scientific Research Applications
4-[(Di-iso-propylamino)methyl]phenylzinc bromide is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: It can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: The compound is employed in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 4-[(Di-iso-propylamino)methyl]phenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic carbon atoms in organic molecules. This process is facilitated by the presence of a catalyst, typically a palladium or nickel complex, which enhances the reactivity and selectivity of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 4-[(Di-iso-propylamino)methyl]phenylzinc chloride
- 4-[(Di-iso-propylamino)methyl]phenylzinc fluoride
Comparison
Compared to similar compounds, 4-[(Di-iso-propylamino)methyl]phenylzinc bromide is unique due to its specific reactivity and stability in THF. The presence of the di-iso-propylamino group enhances its nucleophilicity, making it more effective in cross-coupling reactions. Additionally, the bromide ion provides a good leaving group, facilitating substitution reactions.
Properties
Molecular Formula |
C13H20BrNZn |
|---|---|
Molecular Weight |
335.6 g/mol |
IUPAC Name |
bromozinc(1+);N-(phenylmethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13;;/h6-9,11-12H,10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
KTAGJXDVCXKHME-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)N(CC1=CC=[C-]C=C1)C(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


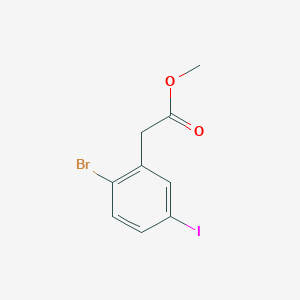
![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
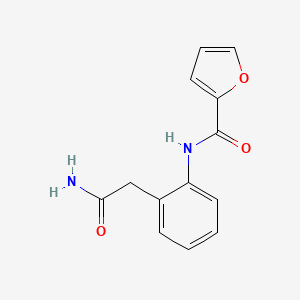
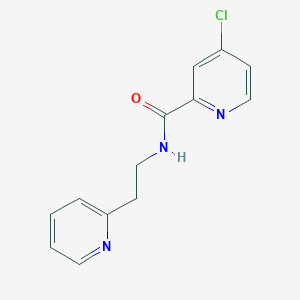
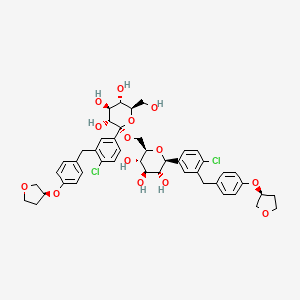
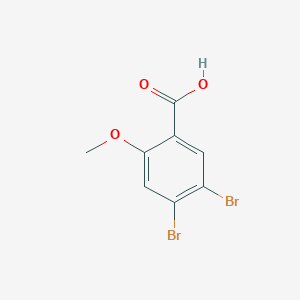
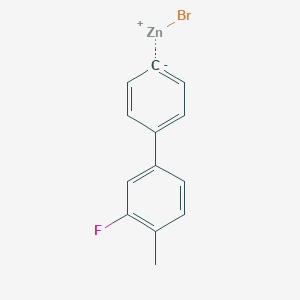
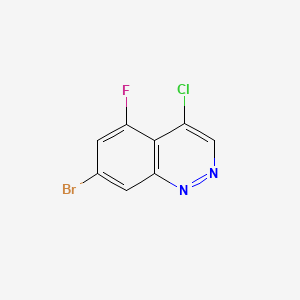
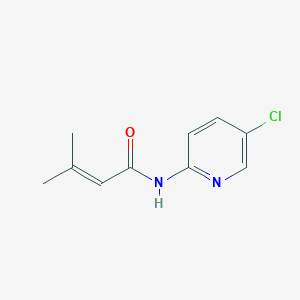
![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)
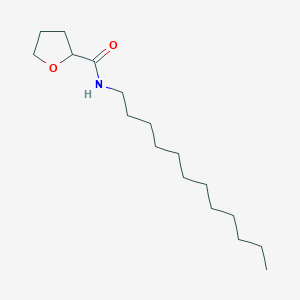
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
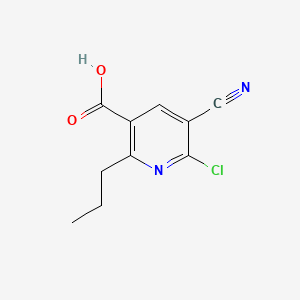
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
